molecular formula C9H17NO3 B13470225 methyl (2S)-2-amino-3-(oxan-4-yl)propanoate

methyl (2S)-2-amino-3-(oxan-4-yl)propanoate

Cat. No.: B13470225
M. Wt: 187.24 g/mol
InChI Key: BQHLKQZNJCKPOM-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of amino acids and contains an oxane ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(oxan-4-yl)propanoate typically involves the reaction of an appropriate amino acid derivative with an oxane-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the amino acid derivative is reacted with methanol under controlled conditions. The reaction is typically carried out in a reactor with continuous monitoring of temperature and pressure to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(oxan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and amino acid moiety allow it to bind to active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-amino-2-methyl-3-(oxan-4-ylmethoxy)propanoate: Contains an ethyl ester group instead of a methyl ester.

    Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate is unique due to its specific combination of an oxane ring and an amino acid derivative. This structure provides distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(oxan-4-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1

InChI Key

BQHLKQZNJCKPOM-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1CCOCC1)N

Canonical SMILES

COC(=O)C(CC1CCOCC1)N

Origin of Product

United States

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